molecular formula C18H17FN2O4 B12496887 N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No.: B12496887
M. Wt: 344.3 g/mol
InChI Key: RFRNMSGNANWOSM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves the following steps:

    Formation of the benzoxazinone core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the acetamide group: This step involves the reaction of the benzoxazinone intermediate with an acylating agent such as acetic anhydride or acetyl chloride.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of the carbonyl group to form alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methoxyphenyl)-2-(3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Lacks the 7-methyl group.

    N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide: Contains a chloro group instead of a fluoro group.

Uniqueness

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C18H17FN2O4

Molecular Weight

344.3 g/mol

IUPAC Name

N-(3-fluoro-4-methoxyphenyl)-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide

InChI

InChI=1S/C18H17FN2O4/c1-11-3-5-14-16(7-11)25-10-18(23)21(14)9-17(22)20-12-4-6-15(24-2)13(19)8-12/h3-8H,9-10H2,1-2H3,(H,20,22)

InChI Key

RFRNMSGNANWOSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NC3=CC(=C(C=C3)OC)F

Origin of Product

United States

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